3-Hydroxy Imiquimod
CAS No.: 1807606-78-5
Cat. No.: VC0194700
Molecular Formula: C14H16N4O
Molecular Weight: 256.31
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807606-78-5 |
|---|---|
| Molecular Formula | C14H16N4O |
| Molecular Weight | 256.31 |
| IUPAC Name | 3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) |
| SMILES | CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO |
| Appearance | Solid |
Introduction
| Property | Value |
|---|---|
| Chemical Name | 3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol |
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 1807606-78-5 |
| PubChem CID | 22254492 |
| InChIKey | HRATYRRGCLIWCL-UHFFFAOYSA-N |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 77 Ų |
The compound features a quinoline structure with an imidazole ring and an amino group at position 4 of the imidazole-quinoline framework. The distinguishing feature compared to the parent compound imiquimod is the hydroxyl group on the propyl side chain, which significantly alters its physicochemical properties and potentially its biological activities .
Metabolic Relationship to Imiquimod
3-Hydroxy Imiquimod is one of two major isomeric metabolites (S-26704 and S-27700) that form during the biotransformation of imiquimod. These metabolites together represent approximately 45% of the total metabolites generated in in vitro systems . The metabolism of imiquimod occurs primarily through oxidative pathways, with 3-Hydroxy Imiquimod (S-27700) resulting from hydroxylation of the propyl side chain.
Metabolic Pathway
The detailed metabolic pathway for the formation of 3-Hydroxy Imiquimod has been characterized through studies of human liver microsomes. The metabolism of imiquimod performed in the presence of human liver microsomes yields seven metabolites identified by liquid chromatography-mass spectrometry (LC/MS) analysis . Among these, the hydroxylated derivatives, including 3-Hydroxy Imiquimod, represent significant biotransformation products.
Pharmacokinetic Profile
The pharmacokinetic properties of 3-Hydroxy Imiquimod have been difficult to characterize fully due to the generally low systemic absorption of topically applied imiquimod.
Detection in Clinical Studies
In clinical pharmacokinetic studies, including "maximal use" trials, serum concentrations of imiquimod metabolites (S-26704 and S-27700 combined) were often too low for reliable quantification. For example:
-
In Study GW01-0804, which investigated the pharmacokinetics of 3.75% imiquimod cream applied daily for 21 days in subjects with external genital warts, only 4 subjects had any concentrations of these metabolites above the lower limit of quantitation (LLOQ of 0.05 ng/mL) on Day 21 .
-
The few detectable concentrations of these metabolites tended to be very low, ranging from 0.050 ng/mL to 0.133 ng/mL .
-
On Day 1 of application, metabolites were typically undetectable except in rare cases, such as one subject (001-418) who had a concentration of 0.056 ng/mL at 12 hours after application .
This limited detection reflects the generally poor systemic absorption of topically applied imiquimod, which results in even lower concentrations of its metabolites.
Analytical Methods
The analytical challenges in studying 3-Hydroxy Imiquimod highlight the importance of sensitive detection methods.
Quantification Methods
The analytical method commonly used for detection of imiquimod and its metabolites in clinical studies has a lower limit of quantitation (LLOQ) of 0.05 ng/mL . This sensitivity is essential for detecting the low concentrations typically observed, particularly for metabolites.
In pharmacokinetic studies, blood samples for determination of imiquimod and metabolite concentrations are typically collected at multiple time points (0, 1, 2, 4, 6, 9, 12, 16, and 24 hours post-application) to capture the full concentration-time profile .
Biological Activity
While the biological activity of the parent compound imiquimod is well-characterized, specific information about the pharmacological activity of 3-Hydroxy Imiquimod is more limited.
Comparison to Parent Compound
Imiquimod itself functions primarily as an agonist of toll-like receptors 7 and 8, inducing the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN-γ), interferon-alpha, and interleukin-12 (IL-12) . This leads to activation of antigen-presenting cells and components of innate immunity, ultimately promoting a T-helper Type 1 (Th1) cellular immune response while inhibiting the T-helper Type 2 (Th2) response .
Structural Relationship to 3-Hydroxy-L-Kynurenamine
An interesting comparison can be made between 3-Hydroxy Imiquimod and 3-hydroxy-L-kynurenamine (3-HKA), another biogenic amine derived from tryptophan metabolism. While structurally distinct, both compounds contain a hydroxyl group that significantly influences their biological activities.
3-HKA has been characterized as an anti-inflammatory compound that inhibits the IFN-γ mediated STAT1/NF-κB pathway in both mouse and human dendritic cells, decreasing the release of pro-inflammatory chemokines and cytokines . This creates an interesting parallel with imiquimod's metabolites, suggesting potential areas for future research into whether hydroxylated metabolites of imiquimod might exhibit modified immunomodulatory effects compared to the parent compound.
Clinical Significance
The clinical significance of 3-Hydroxy Imiquimod in the therapeutic efficacy and safety profile of imiquimod treatments remains largely unexplored.
Future Research Directions
The limited information available about 3-Hydroxy Imiquimod highlights several important areas for future research:
-
Biological Activity Characterization: Specific studies on the receptor binding and immunomodulatory properties of 3-Hydroxy Imiquimod compared to imiquimod.
-
Metabolite-Specific Pharmacokinetics: Development of more sensitive analytical methods to better characterize the pharmacokinetics of individual metabolites rather than combined measurements.
-
Structure-Activity Relationships: Investigation of how the hydroxyl group affects binding to toll-like receptors and subsequent immune response.
-
Potential Therapeutic Applications: Exploration of whether 3-Hydroxy Imiquimod itself might have therapeutic applications distinct from the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume